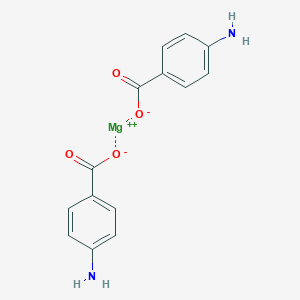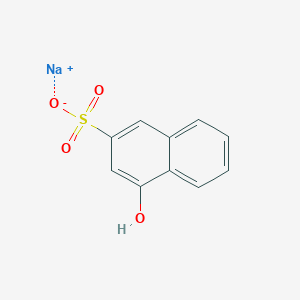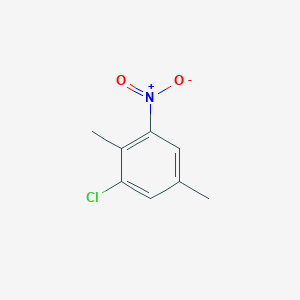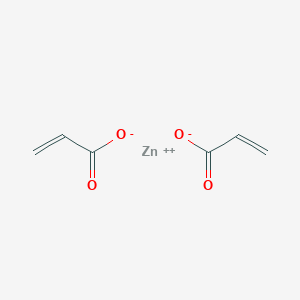
Zinc acrylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of zinc acrylate involves chemoselective transesterification processes, where hard zinc alkoxide generation facilitates the selective transformation of acrylate derivatives. This method, utilizing catalytic zinc clusters and dimethylamino)pyridine, allows for the production of functionalized acrylate derivatives under mild conditions, showcasing the chemical versatility and efficiency of zinc acrylate synthesis (Nakatake, Yazaki, & Ohshima, 2016).
Molecular Structure Analysis
The molecular structure of zinc acrylate compounds, such as dichloro(ethylenediamine-N,N-di-3-propionato)zinc, has been elucidated through various spectroscopic and crystallographic techniques. These studies reveal the coordination polyhedra around zinc atoms and provide insights into the geometric and electronic structures that underpin the reactivity and properties of zinc acrylate derivatives (Tsirul’nikova et al., 2017).
Chemical Reactions and Properties
Zinc acrylate undergoes various chemical reactions, demonstrating its reactivity and functional versatility. The compound is involved in polymerization processes, where it acts as a catalyst or reactant to form polyacrylate materials with high molecular weight and specific properties. Such reactivity is fundamental to its application in creating functional polymers and materials (Garner et al., 2006).
Physical Properties Analysis
The physical properties of zinc acrylate, including its solubility, thermal stability, and polymerization characteristics, have been extensively studied. These properties are crucial for its application in the synthesis of copolymers and composites, where its ability to improve material performance and durability is leveraged (Xie Zhi-pen, 2014).
Chemical Properties Analysis
The chemical behavior of zinc acrylate, particularly in reactions leading to the formation of composites and nanomaterials, underscores its utility in materials science. The synthesis of zinc oxide nanoparticle-loaded polymers demonstrates the potential of zinc acrylate in creating advanced materials with desirable optical, electronic, and mechanical properties (Bajpai, Jadaun, & Tiwari, 2016).
Applications De Recherche Scientifique
Photocatalysts in Polymerization Initiating Systems : Zinc-based metal complexes, including zinc acrylate, have been proposed as original photoinitiators for the formation of free radicals under visible light irradiation, promoting the polymerization of acrylates and other monomers (Tehfe et al., 2013).
UV-Protection of Wood Coatings : Nano-sized zinc oxide-based acrylate coatings have been applied to various surfaces, showing reduced yellowing and improved optical properties, particularly for UV-protection of wood in outdoor applications (Weichelt et al., 2011).
Organic Thin Film Transistors : Polymeric zinc acrylate has been used as an organic interlayer in the multilayer passivation of flexible organic thin-film transistors, improving device stability and performance (Yun et al., 2012).
Pharmaceutical and Medical Applications : Zinc oxide nanoparticles, synthesized from natural sources and used with acrylate, have been explored for pharmaceutical and medical applications (Thejeel et al., 2021).
Nanocomposites for Denture Bases : Zinc oxide-polymethyl methacrylate (ZnO-PMMA) nanocomposites have been studied for denture bases, showing increased hardness and hydrophilicity, which could reduce microorganism growth on the denture base (Cierech et al., 2018).
RF Magnetron Sputtering in Thin Films : Zinc oxide/poly(acrylic acid) multilayered hybrid films prepared by radio frequency magnetron sputtering have shown high transmittance in the visible region and photoluminescence emission, useful in electronics and optics (Pál et al., 2009).
Eco-friendly Urethane Acrylate Nanocomposites : Urethane acrylate resins synthesized with castor oil and modified zinc oxide nanoparticles have been developed as environmentally friendly resins with improved viscoelastic behavior, highlighting their potential in sustainable materials science (Madhi & Hadavand, 2020).
Zinc Anode in Aqueous Batteries : Polyacrylamide interphase has been used to improve the performance of zinc anodes in aqueous batteries, demonstrating potential in energy storage technologies (Zeng et al., 2021).
Photoinitiating Systems for Acrylate Polymerization : Zinc complex-based systems have been used for free-radical photopolymerization reactions and in situ formation of Zn-based fillers under light activation, applicable in advanced materials manufacturing (Versace et al., 2014).
Antimicrobial Applications in Hydrogels : Zinc oxide nanoparticles synthesized within gum acacia/poly(acrylate) hydrogels have shown antimicrobial action, suggesting applications in healthcare and hygiene products (Bajpai et al., 2016).
Safety And Hazards
Orientations Futures
The results of a study highlight that the biocidal ZnP-based coatings are highly promising candidates for marine antifouling applications . The grafted BIT–zinc acrylate resin not only exhibits excellent antifouling properties but also a significant self-polishing performance, providing a novel strategy to design a long-term antifouling resin with stable antifoulant release .
Propriétés
IUPAC Name |
zinc;prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4O2.Zn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMZOFXGLBYJLS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-10-7 (Parent) | |
| Record name | Zinc acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1027768 | |
| Record name | Zinc acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2-Propenoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Zinc acrylate | |
CAS RN |
14643-87-9 | |
| Record name | Zinc acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014643879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4720M0PK19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


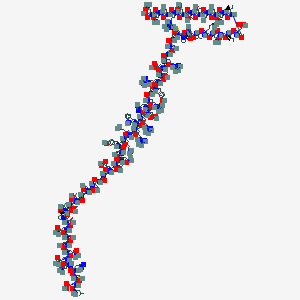
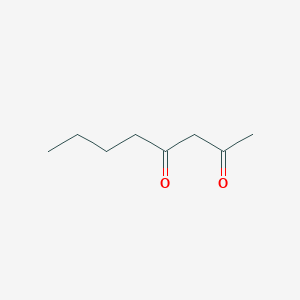
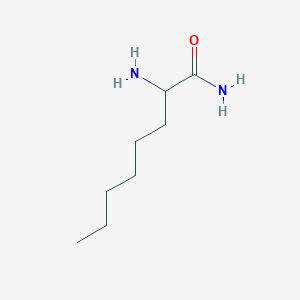

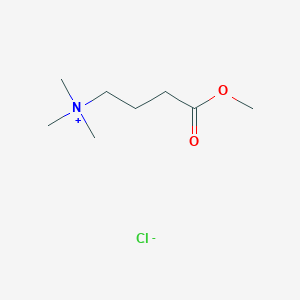
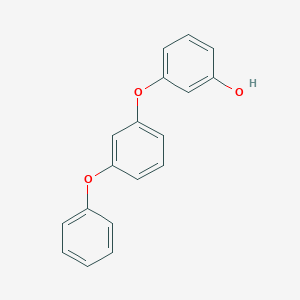
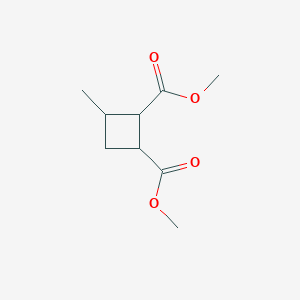
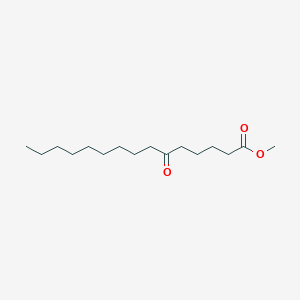

![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)
